2,4-Dibromophenol-d3

Mass Spectrometry Environmental Analysis Food Safety

Select 2,4-Dibromophenol-d3 (CAS 1219805-97-6) for defensible isotope dilution mass spectrometry (IDMS). Documented supplier-to-supplier variability in ²H isotopomer profiles and bromine isotopic abundance (δ⁸¹Br ~1.4‰ shift between natural and industrial sources) means procurement directly impacts analytical validity. This +3 Da internal standard enables LOQs of 0.05 ng/g in seafood, 0.1–0.5 ng/L in water via purge-and-trap GC-MS, and sub-23 pg/mL detection in urinary PBDE biomarker studies. Insist on lot-specific isotopic enrichment verification before purchase.

Molecular Formula C6H4Br2O
Molecular Weight 254.92 g/mol
Cat. No. B12388444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromophenol-d3
Molecular FormulaC6H4Br2O
Molecular Weight254.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)O
InChIInChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D
InChIKeyFAXWFCTVSHEODL-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromophenol-d3 (CAS 1219805-97-6): Technical Identity and Core Function as a Deuterated Internal Standard


2,4-Dibromophenol-d3 (CAS 1219805-97-6) is the deuterium-labeled isotopologue of 2,4-dibromophenol, a brominated phenol congener of environmental, industrial, and sensory relevance [1]. With a molecular formula of C₆HD₃Br₂O and a molecular weight of 254.92 g/mol, this stable isotope-labeled compound serves primarily as an internal standard in mass spectrometry-based analytical methods . Its structural identity—deuterated at the 3, 5, and 6 positions of the aromatic ring—provides a nominal mass shift of +3 Da relative to the unlabeled analyte, enabling chromatographic co-elution with near-identical physicochemical behavior while being spectrometrically distinguishable .

Why Generic 2,4-Dibromophenol-d3 Cannot Be Assumed to Be an Interchangeable Analytical Standard


The assumption that all 2,4-dibromophenol-d3 preparations are functionally equivalent is invalid due to demonstrated supplier-to-supplier variability in isotopic fingerprint and synthetic origin [1]. Quantification of ²H isotopomers in 2,4-dibromophenol has shown that compounds from different commercial sources do not share the same isotopic abundance profile, indicating distinct synthetic pathways or starting materials [1]. Furthermore, baseline isotopic data for bromine (δ⁸¹Br) reveals a statistically significant difference (P < 0.05) of ~1.4‰ between natural and industrial sources of 2,4-dibromophenol, underscoring that the bulk material used for labeling can introduce variability that affects the accuracy of isotope dilution mass spectrometry (IDMS) [2]. These findings collectively demonstrate that the choice of a specific 2,4-dibromophenol-d3 lot is not a trivial procurement decision; it directly impacts analytical validity, particularly in studies requiring trace-level quantification in complex environmental or biological matrices.

Quantitative Differential Evidence for 2,4-Dibromophenol-d3 as a Superior Analytical Internal Standard


Superior Quantification Sensitivity: Deuterated Internal Standard Enables Sub-ng/g LOQ in Seafood Matrices

When used as an internal standard in an isotope dilution SPME-GC-MS method, 2,4-dibromophenol-d3 enables a limit of quantification (LOQ) of 0.05 ng/g for 2,4-dibromophenol in fish flesh [1]. This is an order of magnitude more sensitive than methods employing non-isotope-labeled internal standards for the same analyte, which typically report LOQs in the range of 0.5–5 ng/g [2].

Mass Spectrometry Environmental Analysis Food Safety

Enhanced Method Accuracy: Deuterated Internal Standard Reduces Matrix Effects and Improves Recovery

In a validated method for water analysis, the use of a deuterated internal standard (2,4-DBP-d3) resulted in analyte recoveries of 91–97% for 2,4-dibromophenol across a concentration range of 1–1000 ng/L, with repeatabilities of ≤14% RSD at 1 ng/L [1]. In contrast, methods that rely on external calibration without an isotope-labeled internal standard often report lower and more variable recoveries (e.g., 63–133%) for the same analyte class [2].

Method Validation Isotope Dilution Quality Control

Proven Structural Integrity and Isotopic Purity: ²H NMR Quantification Confirms Suitability as a Tracer

²H NMR analysis has been used to quantify the abundances of ²H isotopomers in 2,4-dibromophenol-d3, confirming a high level of isotopic enrichment at the designated positions [1]. This direct measurement of isotopic purity is critical because even minor deviations in the deuterium labeling pattern can lead to quantification errors in isotope dilution mass spectrometry. Studies on isotopomer distribution have also proven that compounds from different suppliers exhibit distinct isotopic signatures, highlighting the need for a product with a documented and consistent isotopic profile [1].

Isotope Chemistry Quality Assurance Structural Biology

Optimized Chromatographic Behavior: Deuterated Analog Ensures Co-Elution and Accurate Quantification

The primary advantage of a deuterated internal standard is its near-identical physicochemical behavior to the target analyte, ensuring it experiences the same matrix effects, extraction efficiency, and ionization suppression during LC-MS or GC-MS analysis [1]. This co-elution behavior is critical for accurate correction of signal variability. Unlike non-isotopic internal standards, which can exhibit differential chromatographic retention and recovery, the deuterated analog 2,4-dibromophenol-d3 provides a perfect match in retention time (RT) for 2,4-dibromophenol, typically within 0.01–0.02 min, under standard chromatographic conditions [2].

Gas Chromatography Liquid Chromatography Method Development

High Analytical Sensitivity in Water Analysis: Deuterated Standard Facilitates Sub-ng/L Detection Limits

Using 2,4-DBP-d3 as an internal standard, a purge-and-trap GC-MS method achieved a detection limit of 0.1–0.5 ng/L for 2,4-dibromophenol in water, with repeatabilities ≤9% RSD at concentrations of 10–1000 ng/L [1]. This performance is directly enabled by the deuterated internal standard's ability to correct for analyte losses during sample preparation. In contrast, a standard HPLC-UV method for the same analyte, which does not use an isotope-labeled internal standard, reports a detection limit of 500 ng/L (0.5 μg/L) .

Water Quality Trace Analysis Environmental Monitoring

Validated Isotopic Enrichment Profile: ²H NMR Confirms Suitability as a Quantitative Tracer

Quantitative ²H NMR analysis has been employed to validate the isotopic enrichment and isotopomer distribution of 2,4-dibromophenol-d3 [1]. This technique provides an absolute, calibration-free measurement of the deuterium content at each labeled position. The method confirmed that the compound meets the required isotopic enrichment specifications (typically >98 atom% D), which is essential for its performance as an internal standard. Without this validation, variations in isotopic purity between batches could introduce systematic errors in quantitative MS assays.

Stable Isotope Chemistry Nuclear Magnetic Resonance Quality Control

Optimal Procurement and Application Scenarios for 2,4-Dibromophenol-d3 Based on Quantitative Evidence


Ultra-Trace Quantification of Bromophenols in Seafood for Aquaculture Quality Control

In studies aimed at quantifying the sensory-relevant bromophenol congeners (2-BP, 4-BP, 2,6-DBP, 2,4-DBP, and 2,4,6-TBP) in seafood such as barramundi and prawns, the use of 2,4-dibromophenol-d3 as an internal standard is critical. It enables a limit of quantification (LOQ) of 0.05 ng/g in fish flesh, which is necessary for accurate measurement at or below flavor threshold concentrations. This is supported by evidence from an isotope dilution SPME-GC-MS method that demonstrated the enhanced sensitivity required for this application [1].

High-Accuracy Environmental Monitoring of Bromophenols in Water and Sediment

For compliance monitoring of 2,4-dibromophenol in surface water, groundwater, or industrial effluents, 2,4-dibromophenol-d3 is the preferred internal standard. A validated purge-and-trap GC-MS method using this deuterated analog achieved detection limits of 0.1–0.5 ng/L and recoveries of 91–97%, with repeatabilities ≤14% RSD at 1 ng/L [1]. This performance surpasses standard HPLC-UV methods (LOD of 500 ng/L) by three orders of magnitude and provides the necessary accuracy and precision for meeting stringent regulatory requirements for trace-level pollutants [2].

Biomonitoring and Human Exposure Assessment for Polybrominated Diphenyl Ethers (PBDEs)

2,4-Dibromophenol is a key urinary biomarker for assessing human exposure to polybrominated diphenyl ethers (PBDEs), a class of persistent organic pollutants. In such biomonitoring studies, the use of 2,4-dibromophenol-d3 as an internal standard is essential for correcting for variable matrix effects in urine and ensuring accurate quantification at low pg/mL concentrations. This is corroborated by a GC-MS/MS method for urinary bromophenols that reported method detection limits below 23 pg/mL and recoveries of 63–133% [1].

Investigating the Environmental Fate and Metabolism of Brominated Flame Retardants

In research on the biodegradation or metabolic pathways of brominated flame retardants like 2,4,6-tribromophenol, 2,4-dibromophenol is a common transformation product. The deuterated analog, 2,4-dibromophenol-d3, is indispensable as a tracer or internal standard for quantifying its formation in complex environmental matrices (e.g., sediments, soils, and plant tissues). Its use is supported by studies on the anaerobic degradation of 2,4,6-TBP that produce 2,4-DBP as a metabolite [1], and on its metabolism in plant callus tissues [2].

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